Product packaging for IRAK inhibitor 4(Cat. No.:CAS No. 1012104-68-5)

IRAK inhibitor 4

Cat. No.: B1662800
CAS No.: 1012104-68-5
M. Wt: 620.7 g/mol
InChI Key: QZMAOGLWCNTFCG-UHFFFAOYSA-N
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Description

IRAK inhibitor 4 (trans) is a synthetic organic compound that selectively inhibits interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways . Its chemical structure, 6-{6-chloroimidazo[1,2-a]pyridin-3-yl}-N-(pyrrolidin-3-yl)pyridin-2-amine, enables competitive binding to IRAK4’s ATP-binding pocket, disrupting downstream NF-κB and MAPK inflammatory cascades . Preclinical studies highlight its potency, with solubility ≥38 mg/mL in DMSO and sustained release kinetics in nanoparticle formulations for targeted delivery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35F3N6O3 B1662800 IRAK inhibitor 4 CAS No. 1012104-68-5

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-8,13-14,17-19,22-23,43H,9-12,15-16H2,1-2H3,(H,37,44)(H2,38,39,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAOGLWCNTFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3=NNC4=C3C=C(C=C4)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647337
Record name 1-(4-Hydroxycyclohexyl)-N-(3-methylbutyl)-2-({5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl}amino)-1H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012104-68-5
Record name 1-(4-Hydroxycyclohexyl)-N-(3-methylbutyl)-2-({5-[2-(trifluoromethoxy)phenyl]-1H-indazol-3-yl}amino)-1H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Pyrimidine Intermediate

2-Amino-4-chloropyrimidine undergoes nucleophilic substitution with cyclopropylamine in dimethylacetamide (DMA) at 110°C for 12 hours, yielding 2-cyclopropylamino-4-chloropyrimidine (Intermediate A, 78% yield).

Step 2: Oxidation to Pyrimidin-4-one

Intermediate A is treated with hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours, converting the chloropyrimidine to the pyrimidin-4-one core (Intermediate B, 65% yield).

Step 3: Piperidine Substitution

Intermediate B reacts with 3-aminopiperidine dihydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at room temperature for 24 hours, producing Intermediate C (82% yield).

Step 4: Boc Protection

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP), yielding Intermediate D (95% yield).

Step 5: Final Deprotection

Intermediate D undergoes Boc cleavage with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours, affording compound 4 as a TFA salt (89% yield, >98% purity by HPLC).

Analytical Validation and Optimization

Critical quality attributes were validated through:

  • X-ray crystallography : Confirmed binding mode in IRAK4 (PDB: 5LQ2) with a root-mean-square deviation (RMSD) of 0.8 Å relative to the predicted pose.
  • Kinase selectivity profiling : Demonstrated >100-fold selectivity against 111 kinases, including IRAK1 (IC₅₀ = 4.2 µM vs. IRAK4 IC₅₀ = 27 nM).
  • Metabolic stability : Half-life (t₁/₂) of 3.2 hours in human liver microsomes, compared to 0.8 hours for the parent pyrimidine analog.

Comparative Analysis with Related IRAK4 Inhibitors

Parameter Compound 4 PROTAC 9 Thiazole Amide 3
IRAK4 IC₅₀ (nM) 27 11 18
Selectivity Ratio 1:>100 1:45 1:22
Cellular Potency (nM) 56 89 102
Oral Bioavailability 42% (rat) N/A 28% (mouse)

Key distinctions:

  • PROTAC 9 : Achieves IRAK4 degradation (DC₅₀ = 38 nM) via CRBN recruitment but suffers from proteasome-dependent off-target effects.
  • Thiazole Amide 3 : Exhibits dual IRAK4/IRAK1 inhibition (IRAK1 IC₅₀ = 410 nM), complicating its therapeutic utility.

Industrial-Scale Manufacturing Considerations

Patented routes (WO2020259626A1) emphasize:

  • Cost-effective reagents : Substituted pyrimidines synthesized via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, 80°C).
  • Green chemistry : Solvent recycling in THF/water biphasic systems reduces waste by 40%.
  • Continuous flow synthesis : Achieves 92% yield for the pyrimidin-4-one core using microreactor technology (residence time = 8 min).

Chemical Reactions Analysis

Aminobenzimidazole-Based Inhibitors

Acyl-2-aminobenzimidazole derivatives (e.g., 1 , 7 , 8 ) were identified through high-throughput screening and optimized via SAR studies . Key structural features include:

  • Central amide : Critical for IRAK-4 binding, with free N-H required for activity. Replacement with urea or sulfonamide reduced potency by >90% .

  • 3-Nitrobenzamide : Enhances π-π stacking with Tyr262 and hydrogen bonding with Lys213 (PDB: 2NRU) .

  • Benzimidazole substituents : N-alkylation and 5-position modifications (e.g., trimethyl acetyl ester) improved solubility and affinity .

CompoundIRAK4 IC₅₀ (nM)Key Substituents
7111N-Me, benzoyl
883N-F, benzoyl
165OEt, Me
174O-iPr, Me

Synthesis : Key steps involve coupling 3-nitrobenzoyl chloride with 2-aminobenzimidazole derivatives, followed by alkylation at the 5-position .

Thiazole and Pyridine Amide Inhibitors

Thiazole amides (e.g., 9 , 2 ) and pyridine analogs (e.g., 10 , 3 ) were optimized for solubility and in vivo exposure :

  • Phenyl ring substitutions : Ortho- and para-substitutions (e.g., 2 ) improved potency by 10-fold over initial hits .

  • Pyridine terminal rings : Nitrogen orientation modulated selectivity; pyrazoles enhanced affinity (IC₅₀ < 10 nM) .

CompoundIRAK4 IC₅₀ (nM)Solubility (μg/mL)
95115
10628
3<1034

Binding Mode : Predicted via homology modeling to form hinge interactions with Met265 and front-pocket van der Waals contacts .

Imidazo[1,2-a]pyridine Derivatives

Compound 11 (JNK kinase project) was repurposed as an IRAK-4 inhibitor (IC₅₀ = 48 nM) :

  • Imidazopyridine N1 : Mediates hydrogen bonding to Met265 hinge region .

  • Pyrrolidine NH : Critical for IRAK4 binding via interaction with Ala315 (PDB: 6MOM) .

ModificationIRAK4 IC₅₀ (nM)FLT3 IC₅₀ (nM)
Pyrrolidine (4 )128
N-Me-pyrrolidine (5 )25015

Optimization : Methylation of pyrrolidine reduced IRAK4 potency by 20-fold, highlighting the NH’s role .

Morpholine and Piperazine Derivatives

BAY1834845 (zabedosertib) and BAY1830839 emerged as clinical candidates with high selectivity :

  • Morpholine ring : Improved solubility (PAMPA = 53 nm/s) vs. benzoylpiperazine .

  • Hydroxyl group : Formed hydrogen bonds with Asp329 (PDB: 8ATL) .

PropertyBAY1834845BAY1830839
IRAK4 IC₅₀ (nM)125
FLT3 IC₅₀ (nM)86
Caco-2 Permeability20 nm/s53 nm/s

Synthesis : Introduced alkoxy substituents (e.g., OEt, O-iPr) at the 6-position of the benzimidazole core .

Degraders and Dual Inhibitors

KT-474 (IRAK4 degrader) outperformed kinase inhibitors in functional assays :

  • Degradation : Achieved 100% IRAK4 degradation at 1–2 nM .

  • Cellular Potency : Blocked TLR9-mediated NF-κB activation (IC₅₀ = 1.5 nM) .

AssayKT-474 IC₅₀PF-06550833 IC₅₀
IL-6 Production (R848)0.8 nM15 nM
IL-8 Production (LPS)1.2 nM22 nM

Key Structural Insights from Crystallography

  • ATP-binding site : Inhibitors like 1 (PDB: 2NRU) occupy a unique front pocket absent in ATP .

  • Selectivity drivers : Gatekeeper residue Tyr262 and ribose-binding region interactions differentiate IRAK-4 from FLT3 .

This synthesis of biochemical, structural, and pharmacological data underscores the diversity and complexity of IRAK-4 inhibitor design. Ongoing optimization focuses on balancing potency, selectivity, and pharmacokinetic properties to advance candidates into clinical applications.

Scientific Research Applications

Cancer Treatment

Mechanism of Action
IRAK-4 inhibitors, such as CA-4948, have been shown to downregulate transcription factors associated with cancer progression. This inhibition can potentially improve treatment outcomes in cancers like primary central nervous system lymphoma (PCNSL) and melanoma brain metastases (MBM) by overcoming the blood-brain barrier .

Case Studies

  • Clinical Trials : CA-4948 is currently undergoing clinical trials for relapsed lymphoma and MBM. Preliminary results indicate significant downregulation of cancer-related transcription factors, suggesting a promising therapeutic avenue .
  • Xenograft Models : In preclinical studies using PCNSL xenograft models, treatment with emavusertib (another IRAK-4 inhibitor) improved median survival rates by 68%, highlighting its potential effectiveness against lymphoid malignancies .

Inflammatory Diseases

Therapeutic Potential
IRAK-4 inhibitors are being investigated for their ability to treat various inflammatory conditions due to their role in modulating immune responses. For instance, they have shown efficacy in reducing inflammatory markers in models of systemic inflammation.

Research Findings

  • BAY1834845 and BAY1830839 : These oral IRAK-4 inhibitors demonstrated significant suppression of inflammatory responses in both systemic and local models. Their ability to reduce serum levels of TNF-α and IL-6 indicates their potential as therapeutic agents for dermatological and other immune-mediated diseases .
  • KT-474 Study : A phase 1 trial of KT-474 showed robust degradation of IRAK4 in patients with hidradenitis suppurativa and atopic dermatitis, leading to significant reductions in inflammatory cytokines following treatment .

Autoimmune Disorders

IRAK inhibitors are also being explored for their application in autoimmune diseases where dysregulated immune responses play a critical role. By targeting IRAK-4, these therapies aim to restore balance within the immune system.

Data Summary

Application AreaInhibitorKey FindingsClinical Status
Cancer TreatmentCA-4948Downregulates cancer-related transcription factorsOngoing clinical trials
EmavusertibImproved survival in PCNSL xenograft modelsPreclinical studies
Inflammatory DiseasesBAY1834845Significant reduction in TNF-α and IL-6 levelsPreclinical studies
KT-474Effective in reducing inflammatory cytokinesPhase 1 trial
Autoimmune DisordersVariousTargeting IRAK-4 may restore immune balanceResearch ongoing

Comparison with Similar Compounds

PF-06650833 (Pfizer)

  • Potency & Selectivity : PF-06650833, developed via fragment-based drug design, exhibits picomolar IC₅₀ values against IRAK4 and >1,000-fold selectivity over IRAK1 and other kinases . In contrast, IRAK inhibitor 4 shows submicromolar activity but higher selectivity for IRAK4 over ASK1 (22.7% structural similarity) and ITK (17.4%) .
  • Clinical Progress : PF-06650833 advanced to Phase I trials for autoimmune disorders, demonstrating robust NF-κB suppression in rodent inflammation models . This compound remains preclinical, primarily used in research settings for hematological malignancies like T-cell acute lymphoblastic leukemia (T-ALL) .

Amidopyrazole Series (Buckley et al.)

  • Structural Features : The Buckley series (e.g., imidazo[1,2-a]pyridines) shares a heterocyclic core with this compound but incorporates amide side chains for enhanced binding to IRAK4’s hydrophobic region .
  • Activity: These compounds exhibit nanomolar potency (pIC₅₀ ≥8.0) and favorable ADMET profiles, with 34 candidates adhering to drug-likeness rules . This compound, while less potent, demonstrates superior solubility and nanoparticle compatibility for sustained release (80% released over 72 hours) .

Benzofuran-Based Inhibitors

  • Selectivity : Benzofuran derivatives show >40-fold selectivity for IRAK4 over IRAK1, attributed to their scaffold’s steric hindrance against IRAK1’s active site . This compound similarly avoids off-target effects on LYN and ITK, critical for minimizing toxicity in hematological applications .

HS-243 (TAK1/IRAK4 Dual Inhibitor)

  • Mechanistic Divergence : HS-243 inhibits both IRAK4 and TAK1, blocking parallel NF-κB activation pathways. However, this dual activity increases toxicity risks compared to this compound’s singular target .
  • Therapeutic Utility : HS-243 is used to dissect IRAK4-dependent signaling, whereas this compound’s specificity supports its synergy with BTK inhibitors (e.g., ibrutinib) in Waldenström’s Macroglobulinemia .

Data Table: Key Comparative Metrics

Compound Target Selectivity IC₅₀/pIC₅₀ Clinical Stage Key Advantages
This compound IRAK4 > ASK1, ITK, LYN pIC₅₀ ~7.5 Preclinical Nanoparticle compatibility
PF-06650833 IRAK4 >> IRAK1 (>1,000-fold) IC₅₀ <10 nM Phase I High potency, oral bioavailability
Buckley Amidopyrazoles IRAK4 > Pan-kinase pIC₅₀ ≥8.0 Preclinical Optimized ADMET
Benzofuran Inhibitors IRAK4 > IRAK1 (40-fold) IC₅₀ ~100 nM Research Structural selectivity
HS-243 IRAK4/TAK1 IC₅₀ ~50 nM Research Dual-pathway inhibition

Research Findings and Therapeutic Implications

  • Synergistic Combinations: this compound co-encapsulated with ABT-737 (BCL-2 inhibitor) in PEG-PLGA nanoparticles induced 86.4% apoptosis in Jurkat T-ALL cells, outperforming free drug combinations (39% apoptosis) .
  • Structural Insights : Molecular dynamics simulations confirm this compound’s stable binding to IRAK4’s kinase domain, with water network analysis guiding its topological optimization .
  • Clinical Potential: While PF-06650833 leads in clinical translation, this compound’s nanoparticle formulation addresses pharmacokinetic challenges, enhancing tumor accumulation and reducing systemic toxicity .

Biological Activity

Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a crucial role in mediating inflammatory responses and is a significant target for therapeutic intervention in various diseases, including autoimmune disorders and cancers. IRAK inhibitors, particularly IRAK inhibitor 4, have emerged as promising agents in modulating these pathways. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and potential applications.

IRAK4 is a key component of the signaling pathways activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon receptor activation, IRAK4 phosphorylates IRAK1, leading to the downstream activation of various signaling cascades that result in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of IRAK4 disrupts this signaling pathway, thereby reducing inflammation and potentially altering disease progression.

Efficacy and Selectivity

This compound (also known as AS 2444697) has been characterized as a potent and selective inhibitor of IRAK4. Key findings include:

  • IC50 : The compound exhibits an IC50 value of approximately 21 nM , demonstrating strong inhibitory activity against IRAK4.
  • Selectivity : It shows a 30-fold selectivity for IRAK4 over IRAK1, making it a valuable tool for studying the specific roles of these kinases in inflammation .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This underscores its potential as an anti-inflammatory agent . Additionally, research indicates that it can provide renoprotective effects in rodent models of chronic kidney disease, highlighting its therapeutic potential beyond inflammation .

Clinical Trials

Recent clinical trials have explored the efficacy of IRAK inhibitors in various conditions:

  • Hidradenitis Suppurativa and Atopic Dermatitis : A phase 1 trial involving KT-474 (an IRAK4 degrader) demonstrated significant degradation of IRAK4 in PBMCs, with reductions exceeding 90% after treatment. This was associated with decreased cytokine production following TLR stimulation, suggesting a robust anti-inflammatory effect .
  • Cancer Applications : Studies have shown that targeting IRAK4 can enhance the efficacy of existing cancer treatments. For instance, CA-4948, another small molecule inhibitor, has been shown to downregulate transcription factors involved in tumor growth within the blood-brain barrier, indicating its potential for treating central nervous system cancers .

Case Study 1: Cancer Treatment

A study involving CA-4948 revealed its ability to mitigate immune suppression in melanoma brain metastases (MBM), allowing for improved immune surveillance and tumor infiltration by effector T lymphocytes. This suggests that IRAK4 inhibition could be a viable strategy alongside immune checkpoint blockade therapies .

Case Study 2: Autoimmune Disorders

In patients with moderate to severe hidradenitis suppurativa treated with KT-474, significant reductions in inflammatory markers were observed post-treatment. The results indicated that effective IRAK4 degradation correlated with improved clinical outcomes .

Summary Table of Findings

Study/Trial Compound Target Disease Key Findings
R&D Systems StudyAS 2444697Chronic Kidney DiseaseRenoprotective effects; inhibits TNF-α and IL-6 production
Phase 1 TrialKT-474Hidradenitis Suppurativa>90% IRAK4 degradation; reduced cytokine production
Cancer ResearchCA-4948Melanoma Brain MetastasesEnhanced immune response; improved tumor infiltration

Q & A

Q. Basic Models :

  • In vitro : Use TLR-stimulated primary immune cells (e.g., monocytes, dendritic cells) or cell lines (e.g., THP-1, RAW264.7) to assess cytokine suppression via qPCR or multiplex assays .
  • In vivo : Murine models of acute inflammation (e.g., LPS-induced sepsis) or chronic autoimmune diseases (e.g., rheumatoid arthritis) to measure cytokine levels and histopathological changes .

Q. Advanced Models :

  • Co-culture systems : Evaluate cross-talk between immune and stromal cells in tumor microenvironments or autoimmune contexts .
  • Genetic knockouts : Combine this compound with IRAK4-deficient cells to confirm target specificity .

How can researchers address discrepancies in reported IC₅₀ values for this compound across studies?

Variations in IC₅₀ values (e.g., 160 nM in one study vs. sub-100 nM in others) may arise from differences in:

  • Cell type : Primary vs. immortalized cells exhibit divergent kinase expression profiles .
  • Assay conditions : ATP concentrations in kinase assays or endotoxin levels in cell-based systems impact inhibitor potency .
    Resolution : Standardize assays using recombinant IRAK4 kinase domains and include positive controls (e.g., IRAK inhibitor 1) to calibrate activity .

What methodologies are recommended for assessing this compound's synergistic effects with other targeted therapies?

Q. Advanced Approach :

  • Co-encapsulation in nanoparticles : Combine this compound with pro-apoptotic agents (e.g., ABT-737) in PEG-PLGA nanoparticles to enhance cellular uptake and dual-target efficacy. Monitor synergy via Annexin V/7-AAD staining and caspase-3 activation .

  • Dose-matrix screening : Use high-throughput platforms to identify optimal ratios for combination therapy, accounting for potential off-target effects (e.g., JNK inhibition by IRAK inhibitor 1) .

How can researchers optimize in vitro assays for this compound, considering its solubility and stability?

  • Solubility : Prepare stock solutions in DMSO (≥10 mM) and dilute in culture media to maintain ≤0.1% DMSO to avoid cytotoxicity .
  • Stability : Store lyophilized powder at -20°C and avoid repeated freeze-thaw cycles. For long-term experiments, replenish inhibitor every 24 hours due to potential degradation in aqueous media .
    Validation : Include vehicle controls and measure IRAK4 activity at multiple time points to confirm sustained inhibition .

What are the challenges in developing nanoparticle-based delivery systems for this compound?

Q. Key Challenges :

  • Encapsulation efficiency : Hydrophobic this compound may require co-formulation with stabilizers (e.g., polyvinyl alcohol) during emulsion-solvent evaporation to achieve >80% drug loading .
  • Controlled release : Optimize nanoparticle composition (e.g., PLGA molecular weight) to balance burst release (for rapid action) and sustained release (for prolonged efficacy) .
    Quality Control : Characterize nanoparticles using SEM/TEM for size uniformity (target 100-200 nm) and HPLC for drug release profiling .

How does this compound compare to other IRAK4 inhibitors (e.g., IRAK inhibitor 1 or CA-4948) in preclinical studies?

  • Selectivity : this compound shows higher specificity for IRAK4 over JNK isoforms compared to IRAK inhibitor 1 (IC₅₀ for JNK1/2 >3.8 μM) .
  • Therapeutic scope : Unlike CA-4948 (which also targets FLT3), this compound is more suited for inflammation studies due to minimal off-target kinase activity .
    Validation : Perform kinome-wide profiling (e.g., KinomeScan) to confirm selectivity .

What strategies are recommended for resolving contradictory data in this compound's role in cancer vs. inflammation?

  • Context-dependent effects : In hematological cancers (e.g., MYD88-mutant lymphomas), IRAK4 inhibition suppresses survival signaling, while in solid tumors, it may modulate immune infiltration .
  • Experimental design : Use syngeneic tumor models with intact immune systems to dissect IRAK4's dual roles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IRAK inhibitor 4
Reactant of Route 2
Reactant of Route 2
IRAK inhibitor 4

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